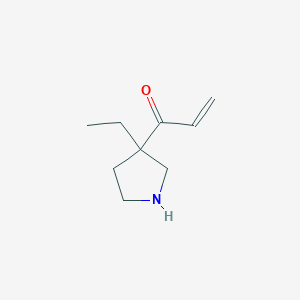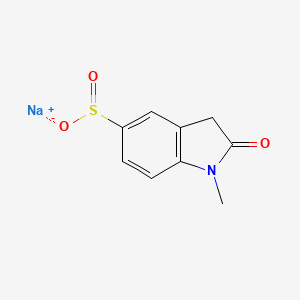
5-(Ethylsulfanyl)-3-methylpyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Ethylsulfanyl)-3-methylpyridin-2-amine is a heterocyclic organic compound that contains a pyridine ring substituted with an ethylsulfanyl group at the 5-position and a methyl group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylsulfanyl)-3-methylpyridin-2-amine typically involves the introduction of the ethylsulfanyl group onto a pyridine ring. One common method is the nucleophilic substitution reaction where an ethylsulfanyl group is introduced to a 3-methylpyridin-2-amine precursor. The reaction conditions often involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and more efficient reagents may also be employed to enhance the reaction efficiency and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Ethylsulfanyl)-3-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Various electrophiles or nucleophiles, often in the presence of a catalyst or under acidic/basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding amines or alcohols
Substitution: Various substituted pyridine derivatives
Wissenschaftliche Forschungsanwendungen
5-(Ethylsulfanyl)-3-methylpyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 5-(Ethylsulfanyl)-3-methylpyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The ethylsulfanyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The pyridine ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Methylsulfanyl)-3-methylpyridin-2-amine: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
5-(Ethylsulfanyl)-2-methylpyridine: Similar structure but with the methyl group at the 2-position instead of the 3-position.
3-Methyl-5-(phenylsulfanyl)pyridin-2-amine: Similar structure but with a phenylsulfanyl group instead of an ethylsulfanyl group.
Uniqueness
5-(Ethylsulfanyl)-3-methylpyridin-2-amine is unique due to the specific positioning of the ethylsulfanyl and methyl groups on the pyridine ring. This unique arrangement can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C8H12N2S |
|---|---|
Molekulargewicht |
168.26 g/mol |
IUPAC-Name |
5-ethylsulfanyl-3-methylpyridin-2-amine |
InChI |
InChI=1S/C8H12N2S/c1-3-11-7-4-6(2)8(9)10-5-7/h4-5H,3H2,1-2H3,(H2,9,10) |
InChI-Schlüssel |
VOIPWFXVGHHTQF-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1=CN=C(C(=C1)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,7-Bis(9,9-dihexyl-9H-fluoren-2-yl)benzo[c][1,2,5]thiadiazole-5,6-diamine](/img/structure/B13184710.png)
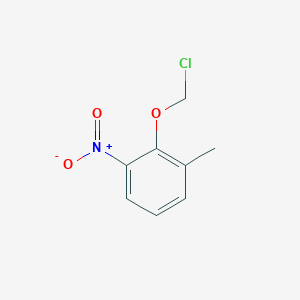
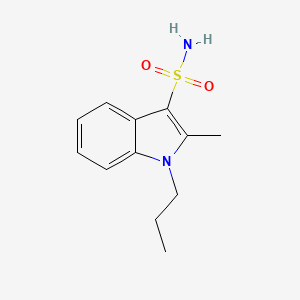
![{[5-(4-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine](/img/structure/B13184720.png)
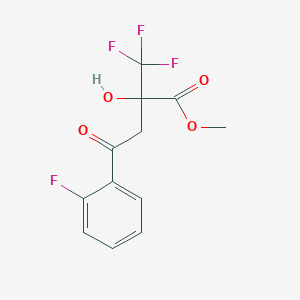
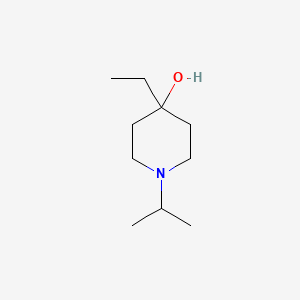
![Tert-butyl 3-hydroxy-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13184727.png)
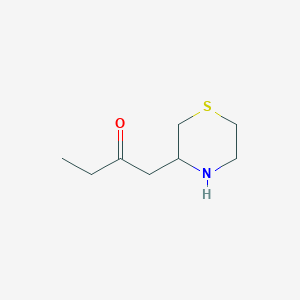
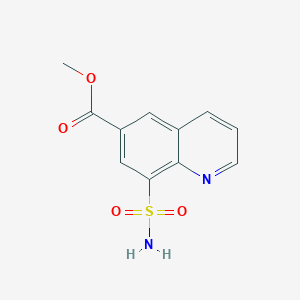
![{2-[(Piperidin-1-yl)methyl]-1,3-thiazol-4-yl}methanol](/img/structure/B13184766.png)
![4-(2-Fluorophenyl)-2-azaspiro[4.4]nonane](/img/structure/B13184767.png)
